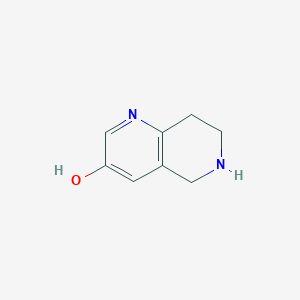

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9,11H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZXOFXBMBTCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590488 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785774-74-5 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol

CAS Number: 785774-74-5

This technical guide provides an in-depth overview of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol, a heterocyclic compound of significant interest to researchers and drug development professionals. This document outlines its chemical and physical properties, synthesis protocols, and its pivotal role as a pharmaceutical intermediate, particularly in the development of potent therapeutic agents.

Chemical and Physical Properties

This compound is a key building block in medicinal chemistry. The following table summarizes its fundamental properties.

| Property | Value | Source |

| CAS Number | 785774-74-5 | [][2][3] |

| Molecular Formula | C₈H₁₀N₂O | [][3] |

| Molecular Weight | 150.18 g/mol | [] |

| Appearance | See specifications | [3] |

| Purity | ≥97% | [2] |

| Storage | Store in a cool, dry place | [3] |

Synthesis and Experimental Protocols

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is a critical step in the development of various therapeutic agents. A notable application of this scaffold is in the synthesis of TAK-828F, a potent and selective Retinoid-related Orphan Receptor γt (RORγt) inverse agonist.[4] The asymmetric synthesis of this key intermediate involves several innovative chemical transformations.

Asymmetric Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

An advanced asymmetric synthesis has been developed that is both efficient and scalable, avoiding the need for chromatography or distillation for purification.[4] The key steps in this process include:

-

Heck-type Vinylation: An atom-economical protocol for the Heck-type vinylation of a chloropyridine derivative using ethylene gas.[4]

-

Dihydronaphthyridine Formation: An unprecedented formation of a dihydronaphthyridine intermediate directly from 2-vinyl-3-acylpyridine mediated by ammonia.[4]

-

Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center.[4] This represents the first reported enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound.[4]

A detailed experimental protocol for a related transformation, the synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, is provided below as an illustrative example of the synthetic chemistry involved.

Synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide [4]

-

Materials:

-

31 (starting material, 300.0 mg, 0.98 mmol)

-

Tetrahydrofuran (THF, 1.5 mL)

-

6 M Hydrochloric Acid (HCl, 1.2 mL)

-

4 M aqueous Sodium Hydroxide (NaOH, 2.4 mL)

-

-

Procedure:

-

A 30 mL round-bottom flask was charged with compound 31 (300.0 mg, 0.98 mmol), THF (1.5 mL), and 6 M HCl (1.2 mL).

-

The mixture was stirred at room temperature for 6 hours.

-

The reaction was basified by the addition of 4 M aqueous NaOH (2.4 mL).

-

The aqueous layer was separated and extracted with THF (1.5 mL).

-

The combined organic layers were concentrated using a rotary evaporator to yield the product as a colorless solid (181.0 mg, 89% yield).

-

If necessary, the product can be further purified by recrystallization from ethyl acetate to improve enantiomeric excess.

-

Biological Significance and Applications

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of molecules with a wide range of biological activities. Naphthyridine derivatives, in general, have shown potential as anti-infectious, anticancer, neurological, and psychotropic agents, and can also affect the cardiovascular system and immune response.

Role as a RORγt Inverse Agonist Intermediate

A primary application of this compound and its derivatives is in the synthesis of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists. RORγt is a crucial transcription factor for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17A and IL-17F.[4] Th17 cells and their associated cytokines are implicated in the pathology of various autoimmune diseases.

Therefore, inhibitors of RORγt are being actively pursued as potential treatments for conditions such as:

-

Inflammatory Bowel Disease (IBD)

-

Rheumatoid Arthritis

-

Multiple Sclerosis

-

Psoriasis

TAK-828F, which incorporates the 5,6,7,8-tetrahydro-1,6-naphthyridine core, is a potent, selective, and orally available RORγt inverse agonist.[4] It has demonstrated the ability to inhibit the action of RORγt, thereby suppressing the differentiation and activation of Th17 cells.[4]

The development of molecules like TAK-828F highlights the importance of this compound as a key starting material for the next generation of immunomodulatory drugs.

Conclusion

This compound is a valuable chemical entity with significant potential in pharmaceutical research and development. Its utility as a core scaffold for potent biological agents, particularly RORγt inverse agonists, underscores its importance. The availability of scalable and efficient synthetic routes to this intermediate will continue to drive innovation in the discovery of new treatments for a range of diseases.

References

An In-depth Technical Guide on the Physicochemical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a heterocyclic organic compound belonging to the naphthyridine class of molecules. Naphthyridines, consisting of two fused pyridine rings, are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[1] The tetrahydro-1,6-naphthyridine core, in particular, has been explored for its potential in developing novel therapeutics, including inhibitors of HIV-1 integrase and various kinases.[2][3][4] This technical guide provides a summary of the known physicochemical properties of this compound, outlines general experimental protocols for the determination of key molecular characteristics, and presents a logical workflow relevant to its potential application in drug discovery.

Physicochemical Properties

A comprehensive literature search reveals limited experimentally determined physicochemical data for this compound. The available information is summarized in the table below. It is important to note that many key experimental values such as melting point, boiling point, and solubility have not been publicly reported.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [5] |

| Molecular Weight | 150.18 g/mol | [5] |

| Density | 1.211 g/cm³ | [5] |

| Appearance | Detailed see specifications | [5] |

| Purity | ≥99% | [5] |

| Storage Conditions | Store in cool & dry place | [5] |

Note: The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that are essential for characterizing the physicochemical properties of heterocyclic compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the compound is in a fine, crystalline form. If necessary, gently grind the sample to a fine powder using a clean mortar and pestle.[6]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[7]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.[6]

-

If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get an estimated range.[6]

-

For an accurate measurement, use a fresh sample and heat at a slower rate (e.g., 1-2 °C/min) starting from a temperature approximately 20 °C below the estimated melting point.[6][7]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8]

Aqueous Solubility Determination

Solubility is a crucial parameter influencing a compound's absorption and distribution in biological systems.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

pH meter

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).

-

Add an excess amount of the solid compound to a known volume of each buffer solution in a sealed vial.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][10]

-

After equilibration, centrifuge the samples to separate the undissolved solid.[9][10]

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm).[9][10]

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The equilibrium solubility is reported as the concentration of the saturated solution at a specific pH and temperature.

Logical Workflow Visualization

Given the context of this compound within medicinal chemistry, the following diagram illustrates a general workflow for the early stages of drug discovery and development, where the characterization of physicochemical properties is a fundamental step.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery, stemming from the established biological relevance of the 1,6-naphthyridine scaffold. However, a significant gap exists in the publicly available experimental data regarding its fundamental physicochemical properties. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this and similar novel chemical entities. A thorough understanding of these properties is a prerequisite for advancing any compound through the drug discovery pipeline, from initial biological screening to preclinical development. Further research is warranted to fully elucidate the physicochemical profile and biological activity of this compound.

References

- 1. 785774-74-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.785774-74-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. nanopartikel.info [nanopartikel.info]

- 10. materialneutral.info [materialneutral.info]

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol molecular structure

An In-depth Technical Guide to the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core and its 3-Hydroxy Derivative

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive framework for the design of potent and selective therapeutic agents. While specific data for 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol is limited in publicly available literature, the core scaffold is a key component of clinical candidates targeting the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, making it a prime target for the treatment of autoimmune diseases.

This technical guide provides a comprehensive overview of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, including its synthesis, potential biological activity related to RORγt modulation, and relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, immunology, and pharmacology.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a fused pyridine and dihydropyridine ring system with a hydroxyl group at the 3-position.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| CAS Number | 785774-74-5 | [1] |

| CAS Number (Di-HCl Salt) | 2305079-66-5 | |

| Appearance | Detailed see specifications | [1] |

| Purity | ≥99% | [1] |

| Application | Pharmaceutical intermediates | [1] |

| Storage | Store in a cool & dry place | [1] |

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

An asymmetric synthesis for the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed as part of the process to synthesize TAK-828F, a potent RORγt inverse agonist.[2] This synthetic route is notable for its efficiency and scalability. The key steps are outlined below.

Caption: Key stages in the asymmetric synthesis of the core scaffold.

A plausible route to this compound would involve utilizing a starting material with a protected hydroxyl group at the 3-position of the pyridine ring, which would be deprotected in the final step of the synthesis.

Biological Context: The RORγt Signaling Pathway

Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor in the immune system.[2] It is essential for the differentiation of naive T helper cells into Th17 cells. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2]

Caption: The RORγt signaling pathway and the potential point of intervention.

Overactivation of the RORγt/Th17/IL-17 axis is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders. Consequently, inhibiting RORγt with small molecule inverse agonists is a promising therapeutic strategy. An inverse agonist not only blocks the binding of potential agonists but also reduces the basal constitutive activity of the receptor.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the core scaffold, adapted from the literature, and a general protocol for a RORγt activity assay.

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold (Adapted from Tsuruoka et al., 2020)[3]

Step 1: Heck-type Vinylation of 2-Chloropyridine Derivative A mixture of the 2-chloropyridine precursor, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., an electron-rich phosphine), and a base in an appropriate solvent is subjected to an atmosphere of ethylene gas. The reaction is heated until completion, followed by workup and purification to yield the 2-vinylpyridine derivative.

Step 2: Ammonia-mediated Cyclization to Dihydronaphthyridine The 2-vinylpyridine derivative is dissolved in methanol in a pressure vessel. The vessel is charged with ammonia gas and heated. The reaction progress is monitored by HPLC. Upon completion, the solvent is evaporated to yield the dihydronaphthyridine product.

Step 3: Ruthenium-catalyzed Enantioselective Transfer Hydrogenation The dihydronaphthyridine is dissolved in a suitable solvent, and a chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) is added. A hydrogen donor, such as formic acid/triethylamine, is then added, and the reaction is stirred until completion. The resulting chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is then isolated and purified.

General Protocol for RORγt Reporter Gene Assay

This assay is used to determine the ability of a compound to inhibit RORγt transcriptional activity.

-

Cell Culture: A suitable host cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the RORγt ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain.

-

Compound Treatment: The transfected cells are plated in a multi-well plate and treated with various concentrations of the test compound (e.g., this compound). A known RORγt inverse agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The cells are incubated with the compounds for a sufficient period to allow for changes in gene expression (typically 18-24 hours).

-

Luciferase Assay: A luciferase assay reagent is added to the cells, and the luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the transcriptional activity of RORγt. The data is normalized to the controls, and the IC₅₀ value (the concentration of compound that inhibits 50% of the RORγt activity) is calculated.

Data Presentation

While quantitative data for this compound is not available, the following tables illustrate the types of data that are critical for the characterization of such a compound and its precursors.

Table 2: Characterization of Key Synthetic Intermediates

| Intermediate | Molecular Formula | Key Characterization Data (Example) |

| 2-Vinyl-3-acylpyridine | C₁₀H₉NO | ¹H NMR, ¹³C NMR, HRMS |

| 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | C₁₀H₁₁N₃O₂ | ¹H NMR, ¹³C NMR, HRMS, HPLC (for assay yield) |

| (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide | C₁₀H₁₃N₃O₂ | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC (for enantiomeric excess) |

Table 3: Illustrative Quantitative Data for a RORγt Inverse Agonist

| Assay Type | Parameter | Illustrative Value |

| RORγt Reporter Gene Assay | IC₅₀ | 50 nM |

| Th17 Differentiation Assay | IC₅₀ | 150 nM |

| IL-17A Release Assay | IC₅₀ | 200 nM |

| Cell Viability Assay | CC₅₀ | > 10 µM |

Conclusion

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a highly valuable core structure in the development of RORγt inverse agonists for the treatment of autoimmune diseases. While specific experimental data for this compound is not yet widely published, the well-established synthetic routes to the core scaffold and the clear biological rationale for its activity provide a strong foundation for further research. The synthesis and biological evaluation of this specific derivative could lead to the discovery of novel and potent modulators of the RORγt signaling pathway, with the potential to advance the treatment of a range of inflammatory conditions. Further investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully elucidate its therapeutic potential.

References

Spectral Data and Experimental Protocols for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectral data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the compound 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol. Due to the limited availability of public data for this specific molecule, this document also provides general methodologies and illustrative workflows applicable to its characterization.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 785774-74-5 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Dihydrochloride CAS | 2305079-66-5 |

Spectral Data Summary

Detailed experimental spectral data for this compound is not widely available in the public domain. Commercial suppliers list the compound and its dihydrochloride salt, but typically do not provide public access to their analytical data. The following sections outline the expected spectral characteristics and general analytical protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the tetrahydropyridine ring. The chemical shifts and coupling constants would be characteristic of the specific substitution pattern.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all eight carbon atoms in the molecule, with distinct chemical shifts for the aromatic, aliphatic, and hydroxyl-substituted carbons.

Table 1: Predicted ¹H and ¹³C NMR Data (Illustrative)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~140-150 |

| C3 | - | ~150-160 (C-OH) |

| C4 | Aromatic Proton | ~110-120 |

| C5 | Aliphatic Protons (CH₂) | ~2.5-3.5 |

| C7 | Aliphatic Protons (CH₂) | ~2.5-3.5 |

| C8 | Aliphatic Protons (CH₂) | ~2.0-3.0 |

| C4a | - | ~120-130 |

| C8a | - | ~140-150 |

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base (C₈H₁₀N₂O), the expected molecular ion peak [M+H]⁺ would be at m/z 151.1. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

Table 2: Expected Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 151.0815 |

| [M+Na]⁺ | 173.0634 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound. A reverse-phase method would likely be employed.

Table 3: General HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time-dependent gradient from A to B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a general synthetic approach can be inferred from the synthesis of related tetrahydronaphthyridine scaffolds.

A plausible synthetic route could involve the construction of a substituted pyridine ring followed by the formation and reduction of the second heterocyclic ring. The hydroxyl group could be introduced either as a starting material substituent or via a later-stage functional group transformation.

Visualizations

The following diagrams illustrate the chemical structure and a general experimental workflow for the analysis of this compound.

Caption: Chemical structure of this compound.

Caption: A generalized workflow for the synthesis and analysis of a chemical compound.

Disclaimer: This document is intended for informational purposes only. The absence of publicly available, peer-reviewed spectral data and experimental protocols for this compound necessitates that researchers and drug development professionals perform their own comprehensive characterization and validation of this compound. The provided information should be used as a general guide and not as a substitute for rigorous experimental verification.

The Versatile Tetrahydronaphthyridine Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the design of novel therapeutics targeting a diverse range of diseases. This technical guide provides an in-depth overview of the biological activities associated with tetrahydronaphthyridine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic strategies.

Quantitative Biological Activity Data

The biological activities of tetrahydronaphthyridine derivatives are summarized below, with quantitative data presented for easy comparison.

Table 1: CXCR4 Antagonism and Anti-HIV Activity

| Compound ID | Target | Assay | IC50 (nM) | Reference |

| Compound 30 | CXCR4 | Calcium Flux Assay | 24 | [1] |

| Compound 30 | HIV-1 Entry | Cell-based Assay | 7 | [1] |

| TIQ15 Analog | HIV-1 Integrase | Biochemical Assay | - | [2] |

Table 2: Cytochrome P450 Inhibition

| Compound ID | Target | IC50 (µM) | Reference |

| THN Analogues | CYP2D6 | Varies | [1] |

Table 3: Anticancer Activity

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Naphthyridine Alkaloids | DU145 (Prostate) | 1.58 (µg/mL) | [3] |

| Naphthyridine Alkaloids | HCC 1395 (Breast) | >10 | [3] |

Table 4: Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Naphthyridine Alkaloids | Bacillus cereus | 15.62 | [3] |

| Naphthyridine Alkaloids | Staphylococcus aureus | 0.49 | [3] |

| Naphthyridine Alkaloids | Escherichia coli | 3.91 | [3] |

Table 5: Antiviral Activity (Non-HIV)

| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |

| Compound A1 | HCMV (AD 169) | Hs68 | <0.1 | [4] |

| Compound A1 | HCMV (Towne) | Hs68 | <0.1 | [4] |

| Compound B2 | HCMV (AD 169) | Hs68 | 0.4 | [4] |

Table 6: Anti-inflammatory Activity

| Compound Class | Assay | IC50 (µM) | Reference |

| Naphthyridine Alkaloids | LPS-induced NO production | 7.73–15.09 | [3] |

Key Signaling Pathways

CXCR4 Signaling Pathway

The C-X-C chemokine receptor type 4 (CXCR4) is a key G protein-coupled receptor (GPCR) involved in various physiological processes, including cell migration, proliferation, and survival. Its ligand is stromal cell-derived factor-1 (SDF-1, also known as CXCL12). Dysregulation of the CXCL12/CXCR4 axis is implicated in several diseases, including cancer metastasis and HIV-1 entry. Many tetrahydronaphthyridine derivatives have been developed as antagonists of this receptor.

References

- 1. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the solubility characteristics of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride. Due to the limited availability of specific experimental data in public literature, this document focuses on established methodologies for determining solubility, presenting a framework for its analysis and reporting. Additionally, it touches upon the potential biological relevance of the naphthyridine scaffold.

Introduction

This compound hydrochloride is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives are recognized for their diverse biological activities, making them scaffolds of significant interest in medicinal chemistry and drug discovery.[1][2] The physicochemical properties of any potential drug candidate, such as solubility, are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.

This guide outlines the standardized procedures for elucidating the solubility profile of this compound hydrochloride, a crucial step in its preclinical development.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound hydrochloride in common pharmaceutical solvents has not been reported in publicly accessible databases. To facilitate future research and ensure standardized reporting, the following table provides a template for the presentation of such data once determined.

Table 1: Solubility of this compound hydrochloride in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of aqueous and non-aqueous solubility is fundamental. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility and is recommended for a comprehensive assessment.[3][4]

Principle of the Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent. An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified.

Materials and Equipment

-

This compound hydrochloride (solid)

-

Selected solvents (e.g., deionized water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Detailed Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining at the end of the experiment.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). The equilibration time should be sufficient to reach a steady state, typically 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials to pellet any remaining suspended particles.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Quantification: Dilute the filtered supernatant with the solvent as necessary to fall within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Using the calibration curve, calculate the concentration of this compound hydrochloride in the saturated solution. This concentration represents the equilibrium solubility.

Visualization of Methodologies and Potential Biological Pathways

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Potential Signaling Pathway Involvement

Naphthyridine derivatives have been investigated for a wide range of biological activities, including their potential as kinase inhibitors. While the specific targets of this compound are not defined in the available literature, a generalized kinase inhibition pathway is depicted below to illustrate a potential mechanism of action for compounds of this class.

Conclusion

The solubility of this compound hydrochloride is a critical parameter that requires experimental determination for its advancement as a potential therapeutic agent. This guide provides a robust framework for conducting and reporting these essential solubility studies. The application of standardized protocols, such as the shake-flask method, will ensure the generation of high-quality, reproducible data that can effectively inform drug formulation and development strategies. Further investigation into the biological targets of this compound will be necessary to elucidate its specific mechanism of action.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determining the solubilities for benzoate, nicotinate, hydrochloride, and malonate salts of bedaquiline: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. scielo.br [scielo.br]

An In-depth Technical Guide to the Synthesis of Novel 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of potent and selective therapeutic agents. This guide provides a comprehensive overview of modern synthetic strategies leading to these valuable derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction

5,6,7,8-Tetrahydro-1,6-naphthyridines are bicyclic heterocyclic compounds that have garnered substantial interest in drug discovery due to their presence in molecules with diverse biological activities. These derivatives have been identified as potent retinoid-related orphan receptor γt (RORγt) inverse agonists, CXCR4 antagonists, and HIV-1 integrase allosteric inhibitors.[1][2][3] The constrained bicyclic structure provides a rigid framework that can be functionalized to achieve high-affinity and selective interactions with various biological targets. This guide explores key synthetic methodologies that have enabled the exploration of the chemical space around this privileged scaffold.

Synthetic Strategies and Methodologies

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives has evolved from classical methods to more advanced and efficient strategies, including asymmetric synthesis and transition-metal-catalyzed cyclizations. Below are detailed accounts of prominent synthetic routes.

1. Asymmetric Synthesis of a RORγt Inverse Agonist Scaffold

A notable advancement in the synthesis of chiral 5,6,7,8-tetrahydro-1,6-naphthyridines is the asymmetric synthesis of the scaffold for TAK-828F, a potent RORγt inverse agonist.[1][4] This approach is highlighted by its efficiency and scalability, avoiding chromatographic purification.[1]

A key transformation in this synthesis is the ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate.[1][4]

Experimental Protocol: Asymmetric Synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide [1][4]

-

Step 1: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide. An autoclave vessel is charged with 3-(2-methoxy-3-pyridinyl)-3-oxopropanamide (2.0 g, 9.7 mmol), butylated hydroxytoluene (BHT, 80 mg), and dry methanol (80 mL). The mixture is stirred at room temperature under an ammonia pressure of 0.30 MPa for 2 hours. The vessel is then sealed and heated to 60 °C for 6 hours. After cooling to room temperature, the mixture is concentrated. The reported assay yield for this step is 79%.[1][4]

-

Step 2: Asymmetric Transfer Hydrogenation. A 100 mL flask is charged with the crude 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide from the previous step (9.8 mmol), ammonium formate (1.8 g, 29.2 mmol), and chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (58.7 mg, 0.098 mmol) in acetonitrile (50 mL). The mixture is stirred at 35 °C for 24 hours under a continuous flow of nitrogen.

-

Step 3: Deprotection. The resulting (R)-tert-butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is treated with 6 M HCl (1.2 mL) in THF (1.5 mL) and stirred at room temperature for 6 hours. The reaction is then basified with 4 M aq. NaOH.

-

Step 4: Isolation. The aqueous layer is extracted with THF, and the combined organic layers are concentrated to yield (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide as a colorless solid. The reported yield for the final two steps is 89%.[1][4]

2. Cobalt-Catalyzed [2+2+2] Cyclization

A versatile and efficient method for the construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is the microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles.[5] This strategy allows for the rapid assembly of the core structure and is amenable to the creation of chemical libraries for drug screening.[6]

Experimental Protocol: General Procedure for Cobalt-Catalyzed Cyclization [5]

-

A solution of the dialkynylnitrile precursor in a suitable solvent is treated with a cobalt catalyst, such as CpCo(CO)₂, under microwave irradiation.

-

The reaction progress is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford the desired 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.

3. Synthesis via Pictet-Spengler Reaction

A more traditional, yet effective, approach involves the Pictet-Spengler reaction.[1][4] This method typically involves the cyclization of a pyridinylethylamine with an aldehyde or its equivalent.

Experimental Protocol: Synthesis of a Tetrahydronaphthyridine via Pictet-Spengler Reaction [1][4]

-

Pyridinylethylamine is reacted with an ethyl glyoxylate polymer.

-

The resulting product is then subjected to Boc protection of the secondary amine.

-

Subsequent silver-mediated O-selective methylation and hydrolysis of the ethyl ester yields the carboxylic acid intermediate.

-

This intermediate can then be condensed with a suitable amine to produce the final derivative.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps described in the literature.

Table 1: Yields for the Asymmetric Synthesis of a RORγt Inverse Agonist Scaffold

| Step | Starting Material | Product | Yield (%) | Reference |

| Dihydronaphthyridine Formation | 3-(2-methoxy-3-pyridinyl)-3-oxopropanamide | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | 79 (assay) | [1][4] |

| Deprotection and Isolation | (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine | (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide | 89 | [1][4] |

Table 2: Yields for Cobalt-Catalyzed [2+2+2] Cyclization

| Substrate | Product | Yield (%) | Reference |

| Intramolecular Dialkynylnitrile (16) | Tetrahydro-2,5-naphthyridine (17) | 80 | [5] |

| Intermolecular Dialkynylnitrile (21j) | 5,6,7,8-Tetrahydro-1,6-naphthyridine (22j) | 20-30 | [5] |

Biological Significance and Signaling Pathways

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have shown significant promise in modulating key biological pathways implicated in various diseases.

RORγt Inverse Agonism and Th17 Cell Differentiation

RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation.[1][4] Th17 cells are crucial in the pathogenesis of autoimmune diseases. Inverse agonists of RORγt, such as TAK-828F, can suppress the differentiation and activation of Th17 cells, thereby reducing the production of pro-inflammatory cytokines like IL-17A and IL-17F.[1]

RORγt Signaling Pathway Inhibition

HIV-1 Integrase Allosteric Inhibition

Certain 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives act as allosteric inhibitors of HIV-1 integrase by binding to the LEDGF/p75-binding site.[3][7][8] This binding induces aberrant multimerization of the integrase enzyme, leading to the formation of defective and non-infectious virions.[7]

HIV-1 Integrase Allosteric Inhibition Mechanism

Conclusion

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The synthetic methodologies outlined in this guide provide robust and versatile platforms for the generation of diverse libraries of these compounds. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers in the field, facilitating the development of next-generation drug candidates targeting a range of diseases. The ongoing exploration of this chemical space promises to yield further insights into its therapeutic potential.

References

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Tetrahydronaphthyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydronaphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this versatile core, focusing on its application in targeting various enzymes and receptors implicated in a range of pathologies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Quantitative Biological Activity of Tetrahydronaphthyridine Derivatives

The therapeutic efficacy of tetrahydronaphthyridine derivatives has been quantified across a variety of biological targets. The following tables summarize key inhibitory and binding affinities, as well as pharmacokinetic and in vivo efficacy data, to facilitate a comparative analysis of these compounds.

Table 1: In Vitro Potency of Tetrahydronaphthyridine Derivatives Against Various Molecular Targets

| Compound ID | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| 1a | mGluR2 | GIRK Dose-Response | 15.3 | - | [1] |

| 1b | mGluR2 | GIRK Dose-Response | 26 | - | [1] |

| 2a | CXCR4 | Radioligand Binding | 24 | - | [2] |

| 2b | HIV Entry | Cell-based Assay | 7 | - | [2] |

| 3a | P450 arom | Enzyme Inhibition | - | 3300 | [3] |

| 3b | P450 17 | Enzyme Inhibition | - | 80 | [3] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. Data is illustrative and compiled from various sources.

Table 2: In Vivo Efficacy of Selected Tetrahydronaphthyridine Derivatives

| Compound ID | Animal Model | Dosing (mg/kg, route) | Efficacy | Reference |

| 4a | Carrageenan-induced paw edema (rat) | 10, p.o. | 45% reduction in paw volume | [4] |

| 4b | Carrageenan-induced paw edema (rat) | 30, p.o. | 62% reduction in paw volume | [4] |

| 5a | Amphetamine-induced hyperlocomotion (rat) | 56.6, p.o. | >30% reversal of hyperlocomotion | [4] |

p.o.: oral administration. Efficacy data is presented as reported in the cited literature.

Table 3: Pharmacokinetic Parameters of Representative Tetrahydronaphthyridine Compounds in Rodents

| Compound ID | Species | Dosing (mg/kg, route) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference |

| 6a | Mouse | 10, p.o. | 1.5 | 250 | 4.2 | 27 | [2] |

| 6b | Rat | 5, i.v. | - | - | 3.8 | - | [5] |

Tmax: Time to maximum plasma concentration. Cmax: Maximum plasma concentration. i.v.: intravenous administration. Pharmacokinetic parameters are highly dependent on the specific compound structure and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the synthesis of a tetrahydronaphthyridine core and for key in vitro and in vivo biological assays.

Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Core

This protocol describes a general method for the synthesis of a tetrahydronaphthyridine scaffold via a cobalt-catalyzed [2+2+2] cyclization.[6]

Materials:

-

Propargylaminonitrile

-

Alkyne of choice

-

CpCo(CO)2 (Cobalt catalyst)

-

Microwave reactor

Procedure:

-

To a microwave vial, add propargylaminonitrile (1 equivalent) and the desired alkyne (1.2 equivalents).

-

Add CpCo(CO)2 (20 mol %) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20 minutes), with stirring.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.

In Vitro CXCR4 Competitive Binding Assay

This protocol outlines a flow cytometry-based assay to determine the ability of a test compound to compete with a fluorescently labeled ligand for binding to the CXCR4 receptor.[2]

Materials:

-

CXCR4-expressing cells (e.g., Jurkat cells)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

Test compound

-

Assay buffer (e.g., PBS with 0.5% BSA)

-

96-well round-bottom plates

-

Flow cytometer

Procedure:

-

Prepare a suspension of CXCR4-expressing cells in assay buffer at a concentration of 2 x 10^6 cells/mL.

-

Serially dilute the test compound in assay buffer to the desired concentrations.

-

In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Add 50 µL of the diluted test compound or vehicle control to the respective wells.

-

Incubate the plate for 15 minutes at room temperature, protected from light.

-

Add 50 µL of fluorescently labeled CXCL12 at a final concentration of 25 ng/mL to all wells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells twice with assay buffer by centrifugation (400 x g for 5 minutes) and resuspension.

-

Resuspend the final cell pellet in 200 µL of assay buffer.

-

Analyze the fluorescence of the cells using a flow cytometer, measuring the signal from the fluorescently labeled CXCL12.

-

The percentage of inhibition is calculated relative to the signal from cells incubated with the fluorescent ligand alone. IC50 values are determined by non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a standard in vivo model for assessing the acute anti-inflammatory activity of a test compound.[4]

Materials:

-

Male Wistar rats (180-200 g)

-

1% (w/v) carrageenan solution in sterile saline

-

Test compound

-

Vehicle control

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Group the animals (n=6 per group) and administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

-

One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by tetrahydronaphthyridines and a typical experimental workflow.

References

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol: A Versatile Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a valuable building block in medicinal chemistry, notably as a key component of the potent RORγt inverse agonist TAK-828F.[1] Its rigid, three-dimensional structure and the presence of nitrogen atoms capable of forming key hydrogen bond interactions make it an attractive starting point for fragment-based drug discovery (FBDD). This guide focuses on the 3-hydroxy derivative, 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol, a promising fragment for probing protein binding sites and developing novel therapeutics.

Physicochemical Properties

The physicochemical properties of a fragment are critical for its success in FBDD, influencing its solubility, binding characteristics, and synthetic tractability. While experimental data for this compound is not extensively available in the public domain, we can compile its basic identifiers and compare them with the parent scaffold.

| Property | This compound | 5,6,7,8-Tetrahydro-1,6-naphthyridine (Parent Scaffold) |

| Molecular Formula | C₈H₁₀N₂O[2] | C₈H₁₀N₂[3] |

| Molecular Weight | 150.18 g/mol [2] | 134.18 g/mol [3] |

| CAS Number | 785774-74-5[2] | 80957-68-2[3] |

| Topological Polar Surface Area (TPSA) | Not available | 24.9 Ų[3] |

| Calculated LogP | Not available | 0.3[3] |

Synthesis of the Core Scaffold

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been a subject of investigation, with various methods developed to access this valuable heterocyclic system. A notable asymmetric synthesis has been developed for a derivative of this scaffold, which is a key component of the RORγt inverse agonist TAK-828F.[1] Additionally, the scaffold has been synthesized via intramolecular cobalt-catalyzed [2 + 2 + 2] cyclizations for the creation of compound libraries.[4]

Proposed Synthesis of this compound

A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic approach for this compound.

Application in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. It involves screening libraries of low molecular weight compounds (fragments) to identify those that bind to a biological target. These initial "hits" are typically weak binders but serve as excellent starting points for optimization into more potent drug candidates. The this compound core possesses several features that make it an ideal fragment for FBDD:

-

Low Molecular Weight: With a molecular weight of 150.18 g/mol , it adheres to the "Rule of Three" often applied to fragments.

-

Three-Dimensionality: The non-planar structure of the tetrahydro-naphthyridine ring allows for the exploration of deeper binding pockets compared to flat aromatic fragments.

-

Hydrogen Bonding Capabilities: The two nitrogen atoms and the hydroxyl group provide both hydrogen bond donor and acceptor functionalities, which are crucial for protein-ligand interactions.

-

Vectors for Growth: The scaffold offers multiple points for chemical modification, allowing for the systematic exploration of chemical space around the core to improve binding affinity and selectivity.

A Generic Fragment Screening Workflow

The identification of protein-binding fragments typically follows a well-defined workflow, starting with library screening and progressing through hit validation and characterization.

Caption: A typical workflow for a fragment-based drug discovery campaign.

Potential Biological Targets and Signaling Pathways

The naphthyridine scaffold is present in a wide range of biologically active molecules, suggesting that the this compound fragment could potentially bind to various protein classes. The parent scaffold's incorporation into a RORγt inverse agonist suggests a potential role in modulating nuclear receptors.[1] Furthermore, derivatives of the related 1,8-naphthyridine scaffold have shown activity against a diverse set of targets including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in infectious diseases. Given this precedent, a hypothetical signaling pathway involving a kinase is presented below.

Caption: A generalized receptor tyrosine kinase signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in a drug discovery program. Below are representative protocols for the synthesis of a related scaffold and a common biophysical screening method.

Synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide[1]

This protocol describes the synthesis of a derivative of the core scaffold and is adapted from the literature.[1]

-

Reaction Setup: A 30 mL round-bottom flask is charged with 3-(2-methoxy-5,6-dihydropyridin-3-yl)propanamide (300.0 mg, 0.98 mmol), tetrahydrofuran (THF, 1.5 mL), and 6 M hydrochloric acid (1.2 mL).

-

Reaction Execution: The mixture is stirred at room temperature for 6 hours.

-

Work-up: The reaction mixture is basified by adding 4 M aqueous sodium hydroxide (2.4 mL). The aqueous layer is separated and extracted with THF (1.5 mL). The combined organic layers are concentrated using a rotary evaporator.

-

Purification: The resulting product is obtained as a colorless solid (181.0 mg, 89% yield). If necessary, the product can be further purified by recrystallization from ethyl acetate.

Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the binding of fragments to a target protein immobilized on a sensor chip.

-

Immobilization of Target Protein: The target protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry. The protein is diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.

-

Fragment Solution Preparation: A stock solution of this compound is prepared in 100% DMSO. This is then serially diluted in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to the desired concentrations for screening (typically in the micromolar to millimolar range).

-

Binding Analysis: The fragment solutions are injected over the sensor surface containing the immobilized target protein. The change in the refractive index at the surface, which is proportional to the amount of bound fragment, is measured in real-time and recorded as a sensorgram.

-

Data Analysis: The binding data is analyzed to determine the binding affinity (K_D) and kinetics (k_on and k_off) of the fragment-protein interaction. A steady-state analysis is often used for fragments, where the response at equilibrium is plotted against the fragment concentration.

Disclaimer: This document is intended as a technical guide for research and development professionals. The synthesis and use of the described chemical compound should only be carried out by qualified individuals in a laboratory setting with appropriate safety precautions. The biological activities and potential applications discussed are based on available scientific literature and are for informational purposes only.

References

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.785774-74-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant scaffold in medicinal chemistry, forming the basis for potent therapeutic agents. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this valuable heterocyclic system, focusing on a robust and scalable methodology. The presented strategy is particularly relevant for the development of chiral drug candidates.

A key challenge in the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines has been the control of stereochemistry.[1][2] Historically, methods often relied on non-enantioselective approaches or chiral resolution of racemates.[1][2] The protocols detailed below describe a highly efficient, chromatography-free asymmetric synthesis suitable for large-scale manufacturing.[1][2][3]

The central innovation of this methodology is the establishment of the chiral center via a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate.[1][2][3] This approach circumvents the limitations of methods like the Pictet-Spengler reaction, which is less effective for inactivated pyridine rings.[1][2]

The overall synthetic strategy involves several key transformations:

-

Heck-type Vinylation: An atom-economical vinylation of a chloropyridine precursor using ethylene gas.[1][2][3]

-

Dihydronaphthyridine Formation: A novel, one-pot cyclization and amination of a 2-vinyl-3-acylpyridine intermediate mediated by ammonia.[1][2][3]

-

Enantioselective Transfer Hydrogenation: The crucial asymmetric reduction of the dihydronaphthyridine to establish the chiral center of the tetrahydro-1,6-naphthyridine core.[1][2][3]

This methodology has been successfully applied to the synthesis of the RORγt inverse agonist TAK-828F, highlighting its industrial relevance.[1][2]

Experimental Workflow Diagram

Caption: Asymmetric synthesis workflow for the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

| Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Amidation of Oxoacetate | Ethyl 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetate (25) | 2-(2-Chloro-6-methoxypyridin-3-yl)-2-oxoacetamide (23) | 94 | N/A |

| Dihydronaphthyridine Formation | 2-(2-Vinyl-6-methoxypyridin-3-yl)-2-oxoacetamide (19) | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamide (17) | - | N/A |

| Enantioselective Transfer Hydrogenation | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamide (17) | (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide (16) | 89 | >99 (after recrystallization) |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methoxynicotinoyl Chloride (21)

-

Materials:

-

2-Chloro-6-methoxynicotinic acid (20) (6.0 g, 32.0 mmol)

-

Thionyl chloride (SOCl₂) (12 mL)

-

100 mL round-bottom flask

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

-

Procedure:

-

Charge a 100 mL round-bottom flask with 2-chloro-6-methoxynicotinic acid (20).[1][2]

-

After the reaction is complete, remove the volatile components using a rotary evaporator.[1][2]

-

The product, a slightly yellowish-white solid (6.6 g), is obtained and should be used in the next step without further purification due to its moisture sensitivity.[1][2]

-

Protocol 2: Synthesis of 2-(2-Chloro-6-methoxypyridin-3-yl)-2-oxoacetamide (23)

-

Materials:

-

Ethyl 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetate (25)

-

Ammonia in ethanol

-

Reaction vessel with stirring

-

-

Procedure:

-

Treat a solution of ethyl 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetate (25) with ammonia in ethanol.[1][2]

-

Allow the reaction to proceed at room temperature. The reaction mixture will initially be a homogeneous solution and then turn into a thick slurry after approximately 5 minutes.[1]

-

Continue stirring the resulting slurry for a total of 24 hours.[1]

-

Collect the solid product by filtration.[1]

-

Wash the collected solids with ethanol (200 mL).[1]

-

Dry the product in a vacuum oven at 40 °C for 2 hours to yield 23 as a colorless solid (77.6 g, 94% yield).[1]

-

Protocol 3: Asymmetric Synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide (16)

-

Materials:

-

2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamide (17)

-

RuCl--INVALID-LINK-- catalyst

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Solvent (e.g., THF)

-

Aqueous NaOH (4 M)

-

Aqueous HCl (6 M)

-

Reaction vessel with stirring

-

-

Procedure:

-

The enantioselective transfer hydrogenation is performed on the dihydronaphthyridine intermediate (17) using the ruthenium catalyst.

-

A detailed procedure for a related deprotection step to yield the final product is as follows: A 30 mL round-bottom flask is charged with the Boc-protected precursor (31) (300.0 mg, 0.98 mmol), THF (1.5 mL), and 6 M HCl (1.2 mL).[1][2]

-

The mixture is stirred at room temperature for 6 hours.[1][2]

-

The reaction is then basified by adding 4 M aqueous NaOH (2.4 mL).[1][2]

-

The aqueous layer is separated and extracted with THF (1.5 mL).[1][2]

-

The combined organic layers are concentrated using a rotary evaporator to give the product (16) as a colorless solid (181.0 mg, 89% yield).[1][2]

-

If necessary, the product can be further purified, and the enantiomeric excess can be improved by recrystallization from ethyl acetate.[1][2]

-

Logical Relationship Diagram for Synthetic Strategy

Caption: Decision process for the asymmetric synthesis strategy.

References

Application Notes and Protocols: 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Scaffold in RORγt Inverse Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that serves as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A). Dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Consequently, RORγt has emerged as a high-priority target for the development of novel immunomodulatory therapeutics. Inverse agonists of RORγt are small molecules that bind to the receptor and promote a conformational change that leads to the recruitment of corepressors, thereby inhibiting its transcriptional activity.

This document provides a detailed overview of the application of compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold as RORγt inverse agonists. While specific data for 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol is not extensively available in public literature, this scaffold is a core component of highly potent and selective RORγt inverse agonists. A prime example is TAK-828F , a clinical-stage compound that incorporates this structural motif.[1] These application notes will therefore focus on the biological activity and experimental evaluation of TAK-828F as a representative of this chemical series.

Mechanism of Action

RORγt inverse agonists, including those with the 5,6,7,8-tetrahydro-1,6-naphthyridine core, function by binding to the ligand-binding domain (LBD) of the RORγt protein. This binding event induces a conformational change in the receptor, particularly in the Activation Function 2 (AF-2) helix (H12). This altered conformation disfavors the recruitment of coactivator proteins, which are essential for initiating gene transcription, and instead promotes the binding of corepressor complexes. The ultimate effect is the suppression of RORγt-mediated transcription of target genes, most notably IL17A, IL17F, and IL22.[2][3]

Data Presentation

The following tables summarize the quantitative data for TAK-828F, a potent RORγt inverse agonist featuring the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

Table 1: In Vitro Biological Activity of TAK-828F

| Assay Type | Target | Species | Value | Reference |

| Binding Affinity (IC₅₀) | RORγt | Human | 1.9 nM | [4] |

| Reporter Gene Assay (IC₅₀) | RORγt | Human | 6.1 nM | [4] |

| Co-activator Recruitment Assay | RORγt | Human | Inhibition Observed | [3] |

| IL-17A Production Inhibition | Jurkat cells (overexpressing hRORγt) | Human | Suppression Observed | [3] |

| Th17 Differentiation Inhibition | Naive T cells | Human & Mouse | 100 nM | [2] |

| Th17-related Cytokine Inhibition (IL-17, IL-17F, IL-22) | Whole Blood | Human | 100 nM | [2] |

Table 2: Selectivity Profile of TAK-828F

| Target | Species | Activity | Selectivity Fold vs. RORγt | Reference |

| RORα | Human | No significant activity | >5000-fold | [4] |

| RORβ | Human | No significant activity | >5000-fold | [4] |

| Other Nuclear Receptors (19 total) | Human | No significant activity | >10 µM | [5] |

| IFN-γ Production | Mouse Splenocytes & Human PBMCs | No effect | N/A | [2] |

Mandatory Visualizations

Caption: RORγt signaling pathway and the inhibitory mechanism of the inverse agonist.

References

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma t Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Evaluate 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a component of various biologically active molecules, with derivatives showing potential in areas such as cancer and inflammatory diseases.[1][2] This document provides a comprehensive guide to employing cell-based assays for the characterization of the biological activity of a novel compound, 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol. The protocols outlined below are designed to assess the compound's effects on cell viability, apoptosis, and a key signaling pathway, providing a foundational framework for its preclinical evaluation. Given that some related compounds have been identified as potential PARP inhibitors, we will include a specific protocol to assess this activity.[3][4]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Type | IC50 (µM) |

| MCF-7 | Breast Cancer | MTT | 15.2 |

| HCT116 | Colon Cancer | CellTiter-Glo | 9.8 |

| A549 | Lung Cancer | Resazurin | 21.5 |

| HeLa | Cervical Cancer | MTT | 18.9 |

Table 2: Apoptosis Induction by this compound in HCT116 Cells

| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0.1 | 5.3 | 2.1 |

| 1 | 12.8 | 4.5 |

| 10 | 35.2 | 15.7 |

| 25 | 58.1 | 28.3 |

Table 3: PARP-1 Inhibition by this compound

| Assay Type | Target | IC50 (nM) |

| Chemiluminescent PARP Assay | Recombinant Human PARP-1 | 85.7 |

| Cell-Based PARP Activity Assay | Endogenous PARP-1 in HeLa Cells | 250.4 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Treat the cells with varying concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the extent of apoptosis induced by the compound.

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed HCT116 cells in 6-well plates and incubate overnight.

-

Treat cells with different concentrations of this compound for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Cell-Based PARP Activity Assay

This protocol measures the inhibition of Poly (ADP-ribose) polymerase (PARP) activity within cells.

Materials:

-

HeLa cells

-

Complete growth medium

-

This compound

-

PARP inhibitor (positive control, e.g., Olaparib)

-

Cell-Based PARP Assay Kit (e.g., from Trevigen or BPS Bioscience)

-

Lysis buffer

-

Anti-PAR antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Luminometer

Procedure:

-

Seed HeLa cells in a 96-well plate.

-

Treat the cells with various concentrations of this compound and a known PARP inhibitor for 4 hours.

-

Induce DNA damage using H2O2 or a similar agent for 10 minutes.

-

Wash the cells and lyse them according to the kit manufacturer's protocol.

-

Transfer the cell lysates to the provided ELISA plate coated with a histone substrate.

-

Incubate to allow PARP in the lysate to react with the substrate.

-

Detect the PAR polymer using an anti-PAR antibody.

-

Add the secondary HRP-conjugated antibody and then the chemiluminescent substrate.

-

Measure the luminescence using a plate reader.

-

Determine the IC50 value for PARP inhibition.

Visualizations

Signaling Pathway Diagram

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Tetrahydronaphthyridine Libraries

For Researchers, Scientists, and Drug Development Professionals